Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is a chemical compound classified as a pyridazine derivative. It possesses the molecular formula and a molecular weight of 235.28 g/mol. This compound is characterized by its unique structure, which includes a piperidine group attached to a pyridazine ring, making it of interest in various scientific applications, particularly in medicinal chemistry.
Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is listed under the identifier 1448038-37-6. This compound falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure, specifically classified as a pyridazine derivative.
The synthesis of ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate can be achieved through several methods, often involving multi-step synthetic routes. One notable method includes:
The molecular structure of ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 235.28 g/mol |
InChI | InChI=1S/C12H17N3O2/c1-2... |
InChI Key | UWWZUNHUOWCTDA-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NN=C(C=C1)N2CCCCC2 |
Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate can participate in various chemical reactions typical for pyridazine derivatives:
These reactions are significant for developing further derivatives with potential biological activities .
The exact biochemical pathways and interactions would require further experimental investigation .
These properties indicate its potential utility in pharmaceutical formulations where solubility and stability are critical factors.
Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate finds applications primarily in scientific research:
This compound's unique structure and properties make it a valuable asset in medicinal chemistry and related fields .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4